

Technical Guide: Azide-PEG9-amido-C12-Boc in Proteolysis Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azide-PEG9-amido-C12-Boc

Cat. No.: B15544451

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of **Azide-PEG9-amido-C12-Boc**, a heterobifunctional linker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall pharmacokinetic properties of the molecule. **Azide-PEG9-amido-C12-Boc** offers a versatile platform for PROTAC development, incorporating a polyethylene glycol (PEG) spacer to enhance solubility and an azide group for efficient conjugation via "click chemistry."

Chemical Identity and Properties

Azide-PEG9-amido-C12-Boc is a well-defined chemical entity with specific properties that make it suitable for PROTAC synthesis. While a specific CAS number for this compound is not readily available in public databases, its chemical structure and properties are well-characterized.

Property	Value	Source
Molecular Formula	C ₃₈ H ₇₄ N ₄ O ₁₂	BOC Sciences, Immunomart
Molecular Weight	779.01 g/mol	BOC Sciences, TargetMol
IUPAC Name	tert-butyl (12-((2-(2-(2-(2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamoyl)dodecyl)carbamate	N/A
Synonyms	13-(Azide-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester	BOC Sciences, MedChemExpress
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO, DMF, and other common organic solvents	N/A

Supplier Information

A number of chemical suppliers specialize in providing high-quality PROTAC linkers, including **Azide-PEG9-amido-C12-Boc**. The following table lists some of the key suppliers and their respective catalog numbers for this product.

Supplier	Catalog Number	Website
MedChemExpress	HY-140790	--INVALID-LINK--
BOC Sciences	N/A	--INVALID-LINK--
TargetMol	T17471	--INVALID-LINK--
Immunomart	T17471	--INVALID-LINK--

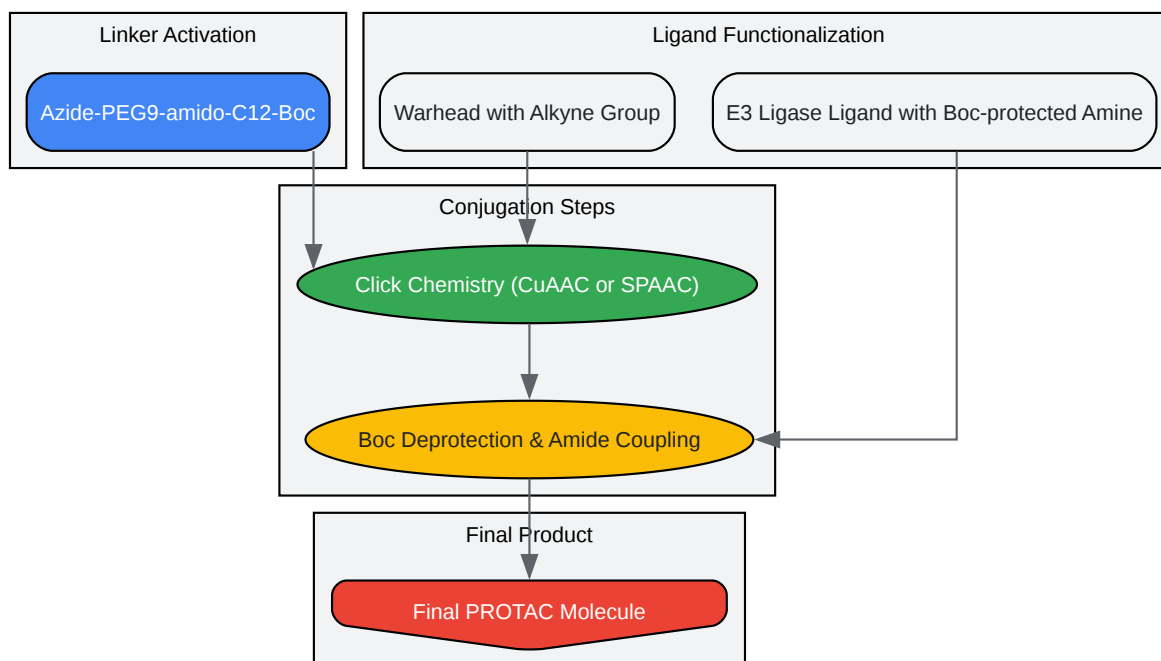
Role in PROTAC Synthesis and Mechanism of Action

Azide-PEG9-amido-C12-Boc serves as a flexible linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-binding ligand. The azide functional group is particularly useful for conjugation via click chemistry, a set of biocompatible and highly efficient chemical reactions. Specifically, it can participate in:

- **Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction forms a stable triazole linkage between the azide-functionalized linker and an alkyne-modified binding ligand.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click chemistry variant that reacts with strained alkynes like dibenzocyclooctyne (DBCO), offering an alternative conjugation strategy for sensitive biological systems.

The Boc (tert-butyloxycarbonyl) protecting group on the amido-C12 chain provides an orthogonal handle for further synthetic modifications or for attachment to a binding ligand through standard amide coupling methodologies after deprotection.

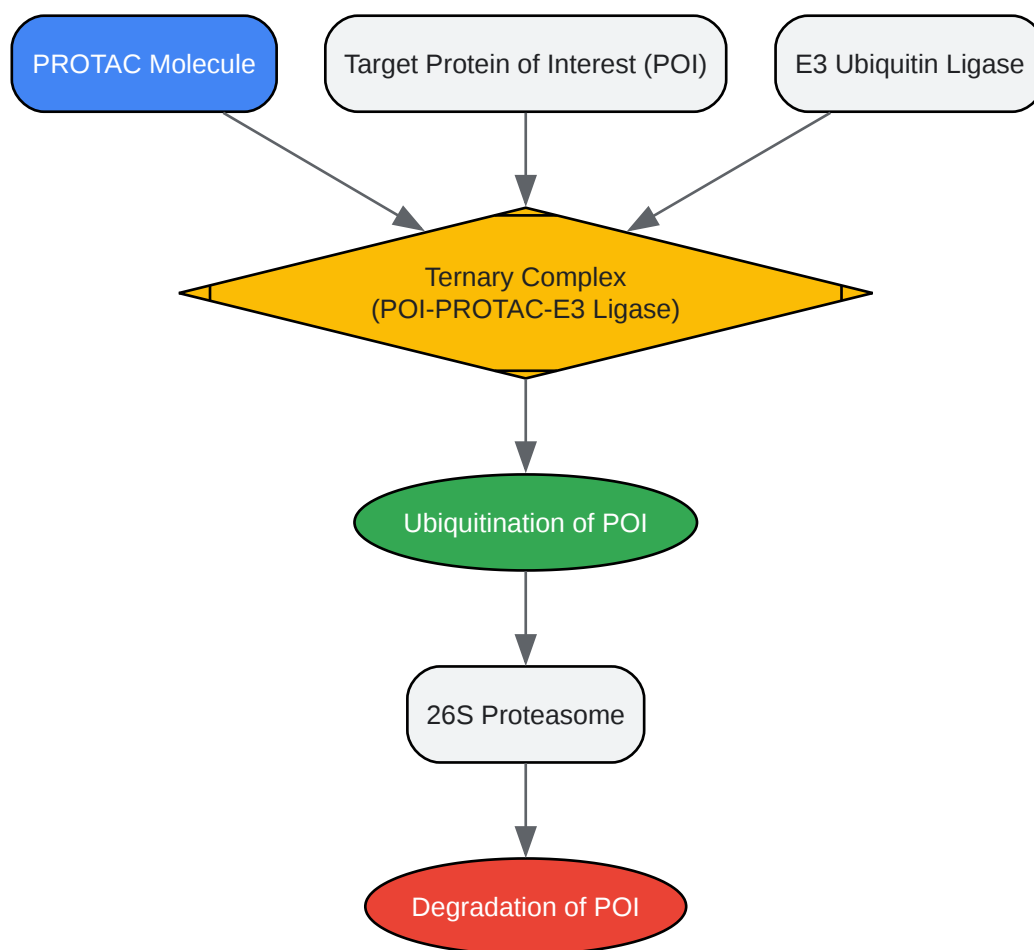
The general workflow for synthesizing a PROTAC using this linker involves the sequential or convergent attachment of the two binding ligands.



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A representative workflow for PROTAC synthesis using **Azide-PEG9-amido-C12-Boc**.

Once synthesized, the PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com